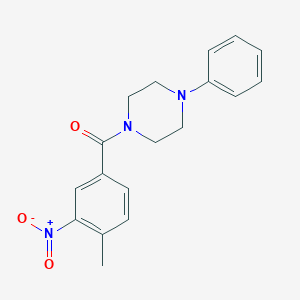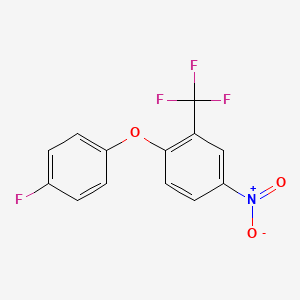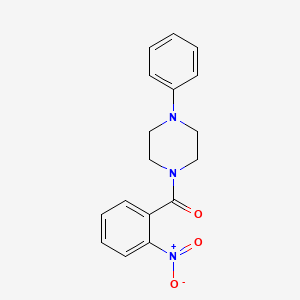
6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including those similar to 6-bromo-4-(4-ethyl-1-piperazinyl)quinazoline, often involves cyclization reactions, halogenation, and substitutions. A study by Babu et al. (2015) describes a synthetic process that might be applicable, where cyclization of halogenated benzaldehyde and guanidine carbonate, followed by treatment with piperazine, leads to quinazoline derivatives. This process highlights the steps necessary for introducing the piperazine and bromo groups into the quinazoline core (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
Quinazoline derivatives exhibit a bicyclic structure with nitrogen atoms at the 1 and 3 positions of the bicyclic ring. The addition of a bromo group and a piperazinyl substituent at specific positions introduces steric and electronic effects that influence the molecular geometry and electronic distribution. Techniques such as LC-MS, NMR, IR, and mass spectrometry are utilized to confirm the structure of synthesized compounds, providing insights into the molecular arrangement and the nature of substitutions on the quinazoline framework.
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions, including nucleophilic substitution, halogenation, and coupling reactions. The presence of a bromo group can facilitate further functionalization through nucleophilic substitution reactions. Additionally, the piperazine ring can engage in reactions typical of secondary amines, such as alkylation or acylation. The antimicrobial activity of some quinazoline derivatives suggests the potential for chemical modifications to enhance biological properties (Babu, Srinivasulu, & Kotakadi, 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
6-Bromo-4-(4-ethyl-1-piperazinyl)quinazoline and its derivatives have been actively researched for their synthesis methodologies and potential antimicrobial properties. For instance, novel derivatives synthesized through a series of chemical reactions demonstrated significant in vitro antibacterial activity against various bacterial species, including antibiotic-resistant strains, as well as antifungal activity against fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). This highlights the compound's potential in contributing to new antimicrobial agents.
Antitumor and Antiviral Potential
The exploration into the antitumor and antiviral capabilities of this compound derivatives has yielded promising results. A study reported the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, showing potent antiviral activity against various viruses and displaying significant cytotoxicity, suggesting potential for antiviral and anticancer therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003). Additionally, quinazoline derivatives bearing a piperazine-1-carbodithioate moiety demonstrated antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2016).
Pharmacological Properties
The pharmacological exploration of quinazoline-based compounds, including those related to this compound, has identified significant properties. Specific compounds have been characterized for their potent inhibition of phenylephrine-induced contractions, suggesting α1-adrenoceptor antagonist properties, which could be beneficial in treating conditions like hyperplasia (Chueh et al., 2002).
Antimycobacterial Agents
The design and synthesis of novel 1,3,4-thiadiazole and piperazine substituted quinazoline derivatives have shown effective antimycobacterial activity. Some derivatives exhibited strong efficacy against Mycobacterium H37Rv strain, indicating the potential of these compounds as antimycobacterial agents (Patel & Rohit, 2021).
Propriétés
IUPAC Name |
6-bromo-4-(4-ethylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4/c1-2-18-5-7-19(8-6-18)14-12-9-11(15)3-4-13(12)16-10-17-14/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIYSXNSZBAVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)
![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)
![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)
![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)
![8-{3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603126.png)


![2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-phenylpropanamide](/img/structure/B5603144.png)